(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide (DMP-777) is a synthetic compound developed for research purposes. [] It is classified as a parietal cell protonophore, meaning it acts specifically on parietal cells in the stomach, disrupting their ability to secrete acid. [] DMP-777 serves as a valuable tool for researchers to induce acute oxyntic atrophy (loss of parietal cells) in animal models. [, , , , , , , , , , , , , , , ] This induced atrophy mimics a key pathological condition associated with various gastric diseases, making DMP-777 an essential reagent for studying the mechanisms underlying these conditions and potential therapeutic interventions.
A detailed protocol for the large-scale synthesis of DMP-777 has been described. [] The synthesis relies heavily on asymmetric hydrogenation as a key technology, allowing for the production of highly pure DMP-777 with high enantiomeric excess (de > 99%, ee > 99%). [] This method ensures the production of a high-quality compound suitable for rigorous scientific research.
DMP-777 functions as a parietal cell protonophore, selectively targeting parietal cells in the stomach. [] It disrupts the normal function of these cells by acting on their secretory membrane. [] This interference prevents the parietal cells from secreting acid, ultimately leading to a condition called oxyntic atrophy, characterized by a significant reduction in parietal cell numbers. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: